Dihydro-beta-erythroidine is a potent alkaloid derived from the Erythrina plant family, known primarily for its role as a competitive antagonist of neuronal nicotinic acetylcholine receptors. This compound has garnered attention in pharmacological research due to its effects on neurotransmission and potential therapeutic applications.
Dihydro-beta-erythroidine is synthesized from natural sources, particularly from the Erythrina species, which are rich in various bioactive alkaloids. The synthesis of this compound has been explored extensively in the laboratory setting, emphasizing its structural complexity and pharmacological significance.
Dihydro-beta-erythroidine belongs to the class of alkaloids, specifically categorized within the subgroup of erythroidine derivatives. It is recognized for its selective antagonistic properties towards nicotinic acetylcholine receptors, distinguishing it from other compounds within the same family.
Dihydro-beta-erythroidine features a complex polycyclic structure characterized by a bicyclic framework. The molecular formula is , and it exhibits stereochemistry that is crucial for its biological activity.
Dihydro-beta-erythroidine participates in various chemical reactions typical of alkaloids, including:
The binding affinity and inhibition constants (IC50 values) for dihydro-beta-erythroidine vary across different nicotinic receptor subtypes, indicating its selective action on certain receptor configurations .
Dihydro-beta-erythroidine exerts its effects primarily through competitive inhibition at nicotinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from exerting its excitatory effects on neurons.
Pharmacological evaluations have demonstrated that dihydro-beta-erythroidine can significantly block nicotine's central actions when administered systemically or intrathecally. Its mechanism differs from classical ganglionic antagonists such as mecamylamine, suggesting a unique interaction profile with nicotinic receptors .
Dihydro-beta-erythroidine is utilized in various research settings:
Dihydro-β-erythroidine (DHβE) is a spirocyclic alkaloid with the molecular formula C₁₆H₂₁NO₃ for its free base form and C₁₆H₂₂BrNO₃ for its hydrobromide salt. The compound features a complex tetracyclic framework comprising a benzopyrano[3,4-g]indolizine core with a fused δ-lactone ring. Its absolute configuration is defined by two stereocenters at positions 2 and 13b, conferring the (2S,13bS) stereochemistry [2] [3]. The stereochemical arrangement is critical for nicotinic receptor binding, as confirmed by X-ray crystallography studies of DHβE bound to acetylcholine-binding proteins (AChBP). These studies reveal that the protonated tertiary amine (pKa ~8.5) forms a salt bridge with receptor carboxylate groups, while the C2 methoxy group stabilizes the complex via water-mediated hydrogen bonding [6] [8]. The InChIKey identifier GFIGWAJEIMHJJB-LINSIKMZSA-N encodes this stereochemical information for database searches [2].
Table 1: Key Structural Identifiers of Dihydro-β-erythroidine
Parameter | Value/Descriptor |
---|---|
CAS Registry Number (Base) | 23255-54-1 |
CAS Registry Number (HBr) | 29734-68-7 |
IUPAC Name (HBr Salt) | (2S,13bS)-2-Methoxy-2,3,5,6,8,9,10,13-octahydro-1H,12H-benzo[i]pyrano[3,4-g]indolizin-12-one hydrobromide |
Molecular Weight (HBr Salt) | 356.26 g/mol |
ChEBI ID | CHEBI:34705 |
InChIKey (Base) | GFIGWAJEIMHJJB-LINSIKMZSA-N |
DHβE is primarily isolated from Erythrina species (Fabaceae family), notably E. americana, E. berteroana, and E. poeppigiana. Extraction involves alkaloid enrichment via acid-base partitioning, followed by chromatographic purification [9]. Semisynthetic routes start from β-erythroidine (the parent alkaloid), employing catalytic hydrogenation (H₂/Pd-C) to saturate the Δ⁸ double bond. This selective reduction preserves the lactone and spiroamine functionalities [6]. Total syntheses have been achieved but are impractical for large-scale production due to low yields (<10%) across 15+ steps. Recent synthetic efforts focus on simplified analogs by eliminating the C/D rings, though these show reduced receptor affinity compared to natural DHβE [6].
DHβE and β-erythroidine share identical core structures except for saturation: β-erythroidine contains a conjugated diene (Δ²·³ and Δ⁸·¹⁰), while DHβE features a mono-unsaturated Δ⁸·¹⁰ system. This difference profoundly impacts bioactivity. DHβE exhibits ~10-fold higher affinity for α4β2 nicotinic receptors (IC₅₀ = 0.37 µM) than β-erythroidine (IC₅₀ = 1.1 µM) [6]. Among related alkaloids:
Table 2: Comparative Analysis of Key Erythrina Alkaloids
Alkaloid | Structural Feature | α4β2 nAChR IC₅₀ (µM) | Selectivity Profile |
---|---|---|---|
Dihydro-β-erythroidine | Δ⁸·¹⁰ unsaturation; 2S,13bS config | 0.37 | α4β2 > α4β4 > α3β4 |
β-Erythroidine | Δ²·³, Δ⁸·¹⁰ diene system | 1.1 | Broad nAChR inhibition |
Erysodine | C2-H instead of methoxy | 2.8 | Peripheral nAChR preference |
Tetrahydro-β-erythroidine | Fully saturated A/B rings | >300 | Inactive at neuronal nAChRs |
The structure-activity relationship (SAR) underscores that optimal antagonism requires:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7